(R)-2-(N-Cbz)(1-Cbz-吡咯烷-3-基)氨基乙酸,二环己基铵盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

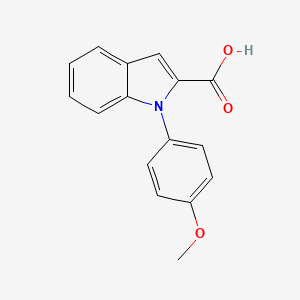

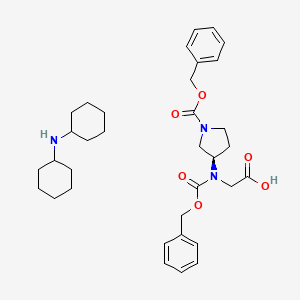

(R)-2-(N-Cbz)(1-Cbz-pyrrolidin-3-yl)aminoacetic acid, dicyclohexylammonium salt is a useful research compound. Its molecular formula is C34H47N3O6 and its molecular weight is 593.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality (R)-2-(N-Cbz)(1-Cbz-pyrrolidin-3-yl)aminoacetic acid, dicyclohexylammonium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-(N-Cbz)(1-Cbz-pyrrolidin-3-yl)aminoacetic acid, dicyclohexylammonium salt including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

对映选择性合成

Seki、Tanaka 和 Kitamura (2012) 证明了吡咯烷衍生物在 N-杂环的对映选择性合成中的应用,突出了此类结构在创建具有高对映体比率的复杂手性分子中的效用。此应用对于天然产物和药物的合成至关重要,强调了类似化合物在不对称合成中的重要性 (Seki, Tanaka, & Kitamura, 2012).

催化应用

Grohmann、Wang 和 Glorius (2013) 对 Rh(III) 催化的酰胺化反应的研究证明了吡咯烷和类似衍生物在促进有机合成中至关重要的催化反应中的作用。这些反应的广泛官能团耐受性和温和条件强调了将此类化合物用作催化剂或催化组分的通用性和效率 (Grohmann, Wang, & Glorius, 2013).

络合和结合研究

Martinborough、Denti、Castro、Wyman、Knobler 和 Diederich (1995) 探讨了兴奋性氨基酸衍生物与手性受体的络合,证明了通过精心设计的分子结构可以实现的相互作用的特异性和选择性。这项研究表明 (R)-2-(N-Cbz)(1-Cbz-吡咯烷-3-基)氨基乙酸和类似化合物在生物分子识别和传感器应用中的潜力 (Martinborough et al., 1995).

合成方法

Matsuda、Itoh、Hattori、Yanagiya 和 Matsumoto (1985) 阐述的通过酰氯合成酰胺和肽,强调了二环己基铵盐在促进生物相关分子的合成中的作用。此方法的简单性和快速性对于在药物化学中开发有效的合成路线至关重要 (Matsuda et al., 1985).

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (R)-2-(N-Cbz)(1-Cbz-pyrrolidin-3-yl)aminoacetic acid, dicyclohexylammonium salt involves the protection of the amine group, followed by the coupling of the protected amine with the appropriate carboxylic acid. The final step involves deprotection of the amine group to yield the desired product.", "Starting Materials": [ "N-Cbz-pyrrolidine", "2-bromoacetic acid", "Dicyclohexylamine", "Diisopropylcarbodiimide (DIC)", "N,N-Diisopropylethylamine (DIPEA)", "Methanol", "Ethyl acetate", "Acetic acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Protection of the amine group", "N-Cbz-pyrrolidine is dissolved in methanol and treated with acetic acid. The resulting solution is cooled to 0°C and DIC is added dropwise. The mixture is stirred for 30 minutes, followed by the addition of DIPEA. The mixture is stirred for an additional 30 minutes, then filtered to remove the dicyclohexylurea byproduct. The filtrate is concentrated under reduced pressure to yield the N-Cbz-pyrrolidin-3-yl carbamate.", "Step 2: Coupling of the protected amine with the carboxylic acid", "2-bromoacetic acid is dissolved in ethyl acetate and treated with sodium bicarbonate. The resulting solution is cooled to 0°C and DIC is added dropwise. The mixture is stirred for 30 minutes, followed by the addition of DIPEA. The mixture is stirred for an additional 30 minutes, then filtered to remove the dicyclohexylurea byproduct. The filtrate is added dropwise to a solution of the N-Cbz-pyrrolidin-3-yl carbamate in ethyl acetate. The mixture is stirred for 24 hours, then filtered to remove the dicyclohexylurea byproduct. The filtrate is concentrated under reduced pressure to yield the (R)-2-(N-Cbz)(1-Cbz-pyrrolidin-3-yl)aminoacetic acid.", "Step 3: Deprotection of the amine group", "The (R)-2-(N-Cbz)(1-Cbz-pyrrolidin-3-yl)aminoacetic acid is dissolved in a mixture of water and ethyl acetate. Sodium bicarbonate is added to adjust the pH to 8-9. The mixture is stirred for 30 minutes, then filtered to remove any insoluble material. The filtrate is treated with acetic acid to adjust the pH to 4-5. The mixture is stirred for an additional 30 minutes, then filtered to remove any insoluble material. The filtrate is concentrated under reduced pressure to yield the (R)-2-(1-Cbz-pyrrolidin-3-yl)aminoacetic acid, dicyclohexylammonium salt." ] } | |

CAS 编号 |

1056211-08-5 |

分子式 |

C34H47N3O6 |

分子量 |

593.8 g/mol |

IUPAC 名称 |

dicyclohexylazanium;2-[phenylmethoxycarbonyl-[(3R)-1-phenylmethoxycarbonylpyrrolidin-3-yl]amino]acetate |

InChI |

InChI=1S/C22H24N2O6.C12H23N/c25-20(26)14-24(22(28)30-16-18-9-5-2-6-10-18)19-11-12-23(13-19)21(27)29-15-17-7-3-1-4-8-17;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10,19H,11-16H2,(H,25,26);11-13H,1-10H2/t19-;/m1./s1 |

InChI 键 |

PVSIFOWNCWDQTR-FSRHSHDFSA-N |

手性 SMILES |

C1CCC(CC1)[NH2+]C2CCCCC2.C1CN(C[C@@H]1N(CC(=O)[O-])C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |

SMILES |

C1CCC(CC1)NC2CCCCC2.C1CN(CC1N(CC(=O)O)C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |

规范 SMILES |

C1CCC(CC1)[NH2+]C2CCCCC2.C1CN(CC1N(CC(=O)[O-])C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-((1-(3-fluorobenzyl)-1H-indazol-5-yl)amino)-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid](/img/structure/B1613121.png)

![2'-Chloro[1,1'-biphenyl]-3-ol](/img/structure/B1613123.png)

![Phosphine, dicyclohexyl[2-(9-phenanthrenyl)phenyl]-](/img/structure/B1613127.png)

![6-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B1613130.png)